molecular formula C10H6BrNO3 B1202444 2-Amino-6-bromo-3-formylchromone CAS No. 73262-04-1

2-Amino-6-bromo-3-formylchromone

Cat. No.: B1202444
CAS No.: 73262-04-1
M. Wt: 268.06 g/mol
InChI Key: AUIUQJYBTPKQGS-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Amino-6-bromo-3-formylchromone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in studies investigating multidrug resistance reversal in human colon cancer and mouse lymphoma cells transfected with the human MDR1 gene . The compound’s interactions with these biomolecules are crucial for understanding its potential therapeutic applications.

Cellular Effects

This compound exhibits notable effects on different types of cells and cellular processes. It has been tested for its cytotoxic activity against normal and tumor cells . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. These effects are essential for exploring its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, leading to alterations in their activity . Understanding these interactions is vital for elucidating the compound’s mechanism of action at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies . These temporal effects are crucial for determining the compound’s suitability for various research applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, as well as toxic or adverse effects at high doses . Understanding these dosage effects is essential for optimizing its use in preclinical research.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels . These interactions are important for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its biological activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-bromo-3-formylchromone typically involves the bromination of 2-Amino-3-formylchromone. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over reaction parameters to ensure consistency and quality of the product .

Comparison with Similar Compounds

2-Amino-6-bromo-3-formylchromone can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-6-bromo-4-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-5-1-2-8-6(3-5)9(14)7(4-13)10(12)15-8/h1-4H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIUQJYBTPKQGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C(=C(O2)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352882
Record name 2-AMINO-6-BROMO-3-FORMYLCHROMONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73262-04-1
Record name 2-AMINO-6-BROMO-3-FORMYLCHROMONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-bromo-3-formylchromone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What spectroscopic techniques were employed to characterize 2-amino-6-bromo-3-formylchromone, and what information do they provide about the compound's structure?

A1: Two spectroscopic techniques were employed to study this compound:

  • FTIR (Fourier Transform Infrared Spectroscopy) [, ]: This technique identifies functional groups present in the molecule by analyzing the absorption of infrared radiation by specific chemical bonds. It provides information about the vibrational modes of different functional groups in the molecule.
  • FTR (Fourier Transform Raman Spectroscopy) []: This technique complements FTIR by providing information about the vibrational modes of molecules through the scattering of light. It is particularly sensitive to symmetrical vibrations and can be helpful in identifying specific structural features.

Q2: How was computational chemistry used to study this compound, and what key insights were obtained from these studies?

A: Researchers employed computational methods like density functional theory (DFT) using B3LYP functionals with a 6-311++G(d,p) basis set [] to study this compound. These calculations helped in:

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